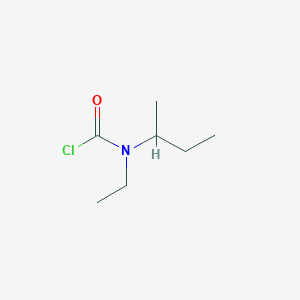

N-(butan-2-yl)-N-ethylcarbamoyl chloride

Description

Properties

Molecular Formula |

C7H14ClNO |

|---|---|

Molecular Weight |

163.64 g/mol |

IUPAC Name |

N-butan-2-yl-N-ethylcarbamoyl chloride |

InChI |

InChI=1S/C7H14ClNO/c1-4-6(3)9(5-2)7(8)10/h6H,4-5H2,1-3H3 |

InChI Key |

UGDGWNIGGXSMLK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(CC)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Phosgene or Chloroformic Acid Method

The most established method for synthesizing N-(butan-2-yl)-N-ethylcarbamoyl chloride involves the reaction of butan-2-amine with phosgene or chloroformic acid derivatives. The general reaction scheme is:

$$

\text{Butan-2-amine} + \text{Phosgene (COCl}_2) \rightarrow \text{this compound}

$$

- Solvent: Typically an inert organic solvent such as dichloromethane or 4-methyl-2-pentanone.

- Base: Pyridine or tertiary amines are commonly added to neutralize HCl generated during the reaction.

- Temperature: The reaction is generally carried out at low to moderate temperatures (0–30 °C) to control the reaction rate and avoid decomposition.

- Time: The reaction proceeds over several hours (e.g., 15–16 hours) under stirring.

- The presence of a base is critical to scavenge the hydrochloric acid formed, preventing side reactions.

- The reaction mixture is often worked up by aqueous acid-base extraction to separate the product from byproducts and unreacted reagents.

- The product can be isolated by distillation or crystallization depending on purity requirements.

Alternative Methods and Improvements

- Some patents describe methods involving temperature control and solvent-water mixtures to improve yield and reduce viscosity during the reaction, facilitating stirring and filtration steps.

- Water is added in controlled proportions (0.2:1 to 2:1 v/v water to solvent) to optimize crystallization and purification of carbamoyl chloride intermediates.

- The reaction temperature is carefully decreased in stages from ambient to between -5 °C and 10 °C to promote product precipitation and ease isolation.

Related Carbamoyl Chloride Syntheses

- Similar carbamoyl chlorides such as N-ethyl-N-methylcarbamoyl chloride are prepared by reacting the corresponding amine with phosgene in the presence of pyridine and phase transfer catalysts like tetrabutylammonium bromide, followed by multi-step aqueous workup and crystallization.

- These methods provide insights into reaction parameters such as solvent choice, temperature control, and purification techniques applicable to this compound.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Solvent | Dichloromethane, 4-methyl-2-pentanone | Solubilizes reactants, controls reaction rate |

| Base | Pyridine, tertiary amines | Neutralizes HCl, prevents side reactions |

| Temperature | 0–30 °C (initial), then cooling to -5 to 10 °C | Controls reaction kinetics and product crystallization |

| Water content (v/v) | 0.2:1 to 2:1 (water:solvent) | Improves product isolation and purity |

| Reaction time | 15–16 hours | Ensures complete conversion |

Research Findings and Analytical Data

- The reaction proceeds via nucleophilic substitution where the amine attacks the phosgene carbonyl carbon, releasing chloride ions and forming the carbamoyl chloride.

- The product exhibits characteristic IR absorption bands for the carbamoyl chloride group (C=O stretch near 1800 cm⁻¹).

- NMR data confirm the presence of ethyl and butan-2-yl groups attached to the carbamoyl chloride nitrogen.

- Purity and identity are typically confirmed by chromatographic methods (HPLC, GC) and mass spectrometry.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

N-(Butan-2-yl)-N-ethylcarbamoyl chloride undergoes nucleophilic substitution with a range of nucleophiles, including amines, alcohols, and thiols.

Key Reactions:

Mechanistic Insights:

-

Reactions follow an SN2 pathway , with inversion of configuration observed in stereogenic centers adjacent to the reaction site .

-

Steric effects dominate: Bulky nucleophiles (e.g., tert-butanol) exhibit reduced reactivity unless activated by strong bases like pyridine .

Stereochemical Control in Allylic Systems

When reacting with allylic alcohols or amines, the compound demonstrates stereoselectivity influenced by substrate electronics:

Example Reaction:

Baylis-Hillman adducts (e.g., 3 ) treated with this compound and pyridine yield allylic chlorides (4 ) with (Z)-stereoselectivity (up to 95:5 Z:E) . Substrates with electron-withdrawing groups (e.g., nitriles) reverse selectivity to (E)-geometry via stabilization of transition-state charges .

Competitive Reaction Pathways

The compound’s behavior varies under different conditions, as shown in azetidine ring-opening studies:

Critical Factors:

-

Steric bulk on the nitrogen directs selectivity: Smaller N-substituents favor ring cleavage, while bulky groups promote N-alkyl bond scission .

-

Solvent polarity (e.g., DCM vs. THF) modulates reaction rates by stabilizing charged intermediates .

Stability and Handling Considerations

Scientific Research Applications

N-(butan-2-yl)-N-ethylcarbamoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is used in the synthesis of drugs and drug intermediates.

Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-N-ethylcarbamoyl chloride involves the formation of a reactive intermediate that can interact with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen bonds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the carbamoyl chloride family (R₁R₂NC(O)Cl), which is distinct from acyl chlorides (RCOCl) and amides (R₁R₂NC(O)R₃). Key comparisons include:

Reactivity

- N-(Butan-2-yl)-N-ethylcarbamoyl Chloride : Reacts with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates. Bulky substituents may slow reaction rates due to steric hindrance.

- N,N-Diethylcarbamoyl Chloride (C₅H₁₀ClNO, MW 149.6): Less steric hindrance than the butan-2-yl analog, leading to faster acylation.

- Acetyl Chloride (C₂H₃ClO, MW 78.49) : Higher electrophilicity due to the absence of electron-donating alkyl groups on nitrogen, making it more reactive toward water and alcohols.

Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility |

|---|---|---|---|

| This compound | 163.5 | ~180–200 | Low in water; soluble in THF, DCM |

| N,N-Diethylcarbamoyl chloride | 149.6 | ~160–170 | Similar to branched analog |

| Acetyl chloride | 78.49 | 51–52 | Reacts violently with water |

| N-Benzyl-2-chloro-2-ethylbutanamide | 239.74 | >250 (decomposes) | Soluble in organic solvents |

Substituent Effects

- Branching : The butan-2-yl group reduces solubility in polar solvents compared to linear alkyl chains (e.g., N,N-diethyl) due to increased hydrophobicity.

- Electron Donation : Alkyl groups on nitrogen decrease the electrophilicity of the carbonyl carbon, making carbamoyl chlorides less reactive than acyl chlorides.

- Steric Hindrance : Bulkier groups slow nucleophilic attack, as seen in slower reaction rates for branched carbamoyl chlorides compared to linear analogs .

Stability and Handling

Carbamoyl chlorides are moisture-sensitive and typically stored under inert conditions. The branched structure of this compound may confer slightly improved stability over straight-chain analogs by reducing crystalline packing efficiency. However, it remains a lachrymator and requires careful handling.

Biological Activity

N-(butan-2-yl)-N-ethylcarbamoyl chloride, a compound with the molecular formula C₇H₁₄ClNO, possesses significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamoyl chloride functional group, which is known to participate in diverse chemical reactions. Its structure can be represented as follows:

This compound is characterized by its ability to interact with biological targets due to the presence of the chloro group, which enhances its reactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For example, it may interact with cholinesterases, potentially affecting neurotransmitter levels in the brain .

- Antiviral Properties : Preliminary studies suggest that this compound exhibits antiviral activity against certain pathogens. The mechanism may involve interference with viral replication processes or host cell interactions .

- Anticancer Activity : Some derivatives of carbamoyl chlorides have demonstrated promising anticancer properties by inducing apoptosis in cancer cells. The structural modifications can enhance selectivity and potency against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its derivatives:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Antitumor | 0.0041 | L1210 | |

| Cholinesterase Inhibition | Not specified | BChE | |

| Antiviral | Not specified | Various viruses |

- Antitumor Activity : In a study examining the structure-activity relationship (SAR) of similar compounds, this compound derivatives showed significant antitumor activity against the L1210 leukemia cell line, with an IC50 value as low as 0.0041 µM .

- Cholinesterase Inhibition : Research indicates that compounds similar to this compound can inhibit butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment . While specific IC50 values for this compound are not detailed, related compounds have shown promising results.

- Antiviral Studies : The antiviral potential of this compound has been explored in various contexts, indicating that it may disrupt viral life cycles through multiple pathways . Further investigations are needed to elucidate these mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(butan-2-yl)-N-ethylcarbamoyl chloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via the reaction of N-(butan-2-yl)-N-ethylcarbamic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key optimization parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis).

- Solvent : Use anhydrous dichloromethane or benzene to ensure inert conditions .

- Stoichiometry : A 1:1.2 molar ratio of carbamic acid to chlorinating agent ensures complete conversion.

- Validation : Monitor reaction progress via TLC or FT-IR (disappearance of the -OH stretch at ~3200 cm⁻¹).

Q. How can the purity and structural integrity of N-(butan-2-yl)-N-ethylcarbamoyl chloride be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of characteristic signals (e.g., carbamoyl chloride carbonyl at ~170 ppm in ¹³C NMR).

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for precise bond-length/angle analysis .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.

Q. What safety protocols are critical when handling this compound?

- Hazards : Hydrolytic sensitivity (generates HCl gas) and potential skin/eye irritation.

- Mitigation : Use anhydrous solvents, inert atmosphere (N₂/Ar), and PPE (gloves, goggles). Store under refrigeration in sealed, desiccated containers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of N-(butan-2-yl)-N-ethylcarbamoyl chloride in nucleophilic acyl substitution reactions?

- Approach :

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui f⁺ values) to identify reactive sites.

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, referencing protocols from BACE1 inhibitor studies .

- Experimental Correlation : Compare computational predictions with kinetic data (e.g., rate constants for reactions with amines/thiols).

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Example : Discrepancies in ¹H NMR integration ratios may arise from rotational isomerism or impurities.

- Resolution :

- Variable-Temperature NMR : Identify dynamic equilibria by analyzing signal coalescence at elevated temperatures.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₇H₁₃ClNO) and rule out adducts.

- Cross-Validation : Combine crystallographic data (SHELX-refined) with spectroscopic results .

Q. How does stereochemistry at the butan-2-yl group influence the compound’s reactivity or biological activity?

- Experimental Design :

- Chiral Synthesis : Prepare (R)- and (S)-enantiomers via resolution of N-(butan-2-yl)-N-ethylcarbamic acid using chiral auxiliaries (e.g., L-proline derivatives).

- Biological Assays : Test enantiomers for activity in receptor-binding studies (e.g., TRPA1 inhibition, as seen in structurally related carbamates ).

- Analysis : Use chiral HPLC (Chiralpak IA/IB columns) to assess enantiomeric excess (>98% required for conclusive results).

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Challenges :

- Hydrolytic Instability : Rapid degradation in humid environments.

- Low Yields : Side reactions (e.g., dimerization).

- Innovations :

- Microfluidic Synthesis : Enhance reproducibility by controlling mixing and temperature at microscale .

- Protecting Groups : Temporarily protect the carbamoyl chloride moiety with tert-butyldimethylsilyl (TBS) groups during purification.

Methodological Notes

- Data Interpretation : Always cross-reference spectral data with computational models (e.g., Gaussian-optimized geometries) to resolve ambiguities.

- Ethical Reporting : Disclose synthetic yields, purity metrics, and failure cases to avoid publication bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.